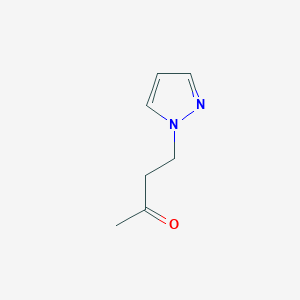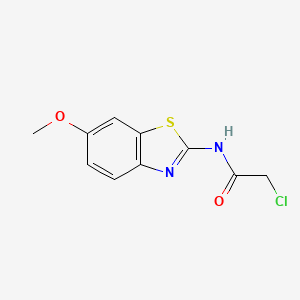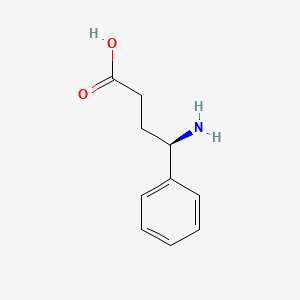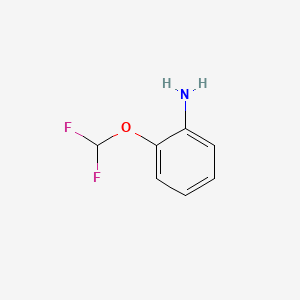
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine” is a complex organic compound that contains a fluorobenzyl group, a methoxybenzyl group, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or enzymatic methods . For instance, fluorinated compounds can be synthesized using enzymes like fluorinase .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely exhibit the characteristic structures of fluorobenzyl and methoxybenzyl groups .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the fluorobenzyl and methoxybenzyl groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could affect the compound’s reactivity, stability, and other properties .科学的研究の応用
-
Near-Infrared Fluorescent Molecules Based on 4H-1-Benzopyran Core
-
Fluorescent Probes and Functional Materials for Biomedical Applications
-
Research Progresses and Applications of Fluorescent Protein Antibodies
- Application Summary : This research focuses on the use of fluorescent protein antibodies in bioscience research. These antibodies are particularly useful due to the low background of Red Fluorescent Protein (RFP) in intracellular imaging .
- Methods of Application : The fluorescence spectra of Fluorescent Proteins (FPs) have been reported to cover the entire visible region and even the near-infrared region, providing a wealth of tools for bioscience research .
- Results or Outcomes : The use of these fluorescent protein antibodies has greatly facilitated the study of cellular processes and the detection of specific proteins within cells .
-
Applications of Silica-Based Nanoparticles
- Application Summary : Silica-based nanoparticles have found a wide range of applications due to their unique physiochemical characteristics. These nanoparticles can be functionalized for specific uses .
- Methods of Application : These nanoparticles have been used in advanced catalysis, drug delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Results or Outcomes : The surface modification of these nanoparticles plays a crucial role in their various properties and applications. Current challenges in the applications of functionalized silica nanoparticles and corresponding strategies to discuss these issues and future perspectives for additional improvement have been addressed .
-
Advances and Challenges of Fluorescent Nanomaterials for Synthesis and Biomedical Applications
- Application Summary : This research focuses on the synthesis and applications of fluorescent nanomaterials (FNMs). These FNMs have unique optical properties which play a critical role in their applications in bioimaging and fluorescence-dependent detections .
- Methods of Application : The shape, size, and structure of FNMs determine their physical and chemical properties, which have huge influences on their performances. Hence, the controllable synthesis of FNMs has become a hot research topic .
- Results or Outcomes : Since FNMs can amplify the fluorescent signals significantly and be compatible with organisms, there is increasingly more research on their application in the rapid detection of biomolecules .
-
Fluorescent Probes and Functional Materials for Biomedical Applications
- Application Summary : Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
- Methods of Application : Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics (e.g., fluorogenic prodrugs) .
- Results or Outcomes : Impressive progresses have been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDNUKRKWAKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354618 |
Source


|
| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
CAS RN |
418788-17-7 |
Source


|
| Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)


![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
